Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-5-9-4-3-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBXXTFUUMNPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
One of the most prominent approaches involves the cyclocondensation of 2-pyridyl ketones with aldehydes or glyoxylates, catalyzed by acids or bases, to form the imidazo[1,5-a]pyridine core. This method is highly versatile, accommodating various substituents to generate substituted derivatives, including methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate.
Key Experimental Procedure
Reagents :
- 2-Pyridyl ketone (e.g., methyl 2-pyridyl ketone)
- Aldehydes (e.g., formaldehyde, acetaldehyde)
- Glyoxylates (e.g., methyl glyoxylate)
- Acid catalysts (e.g., p-toluenesulfonic acid, phosphoric acid)
- Solvent: ethanol or acetic acid
-
- Heating under reflux at 80–110°C
- Reaction times typically range from 6 to 12 hours
- Use of sealed or open systems depending on the substrate volatility
Research Findings
- Patil et al. (2020) demonstrated that cyclo-condensation of 2-pyridyl ketones with methyl glyoxylates in ethanol under reflux yields this compound with high efficiency, especially when catalyzed by Mg₃N₂ in a one-pot procedure (see Table 1 for optimized conditions).
| Entry | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| 1 | 2-Pyridyl ketone + methyl glyoxylate | 85 | Reflux, Mg₃N₂, ethanol |
Cyclization Using Nucleophilic Substituents and Hydrazides
Method Overview
Another effective route involves the formation of hydrazides from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives, followed by cyclization to form the imidazo[1,5-a]pyridine core.
Experimental Procedure
Research Data
- Kasimogullari et al. (2004) reported that heating ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine hydrate in ethanol produces the hydrazide intermediate, which upon further cyclization under acidic conditions yields the target compound.
Mg₃N₂-Assisted One-Pot Synthesis
Method Overview
Recent advances have utilized magnesium nitride (Mg₃N₂) as a nitrogen source in a one-pot cyclo-condensation process, significantly improving yields and operational simplicity.
Experimental Procedure
Reagents :
- 2-Pyridyl ketone
- Methyl glyoxylate
- Mg₃N₂
- Ethanol-water solvent mixture
-
- Stirring at 80°C in a sealed tube for 6–8 hours
- Post-reaction workup involves extraction and purification via chromatography
Research Findings
- Patil et al. (2020) demonstrated that this method produces this compound with yields exceeding 80%, highlighting its efficiency and practicality.
| Parameter | Details | Reference |
|---|---|---|
| Catalyst | Mg₃N₂ | |
| Temperature | 80°C | |
| Yield | Up to 85% |
Microwave-Assisted Synthesis
Method Overview
Microwave irradiation accelerates cyclization reactions, reducing reaction times and improving yields. This approach is particularly suitable for disubstituted derivatives, including this compound.
Experimental Procedure
Reagents :
- 2-Aminopyridines
- Nitroalkanes or aldehydes
- Catalysts such as Bi(OTf)₃ or p-TsOH
-
- Microwave irradiation at 120°C for 20–30 minutes
- Solvent: dichloroethane or acetonitrile
Research Data
- A recent study utilized microwave-assisted cyclization of 2-aminopyridines with aldehydes, yielding the target heterocycle in 60–70% yields within 20 minutes.
| Condition | Result | Reference |
|---|---|---|
| Microwave at 120°C | 60–70% yield |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo derivatives.
Substitution: Electrophilic and nucleophilic substitution
Biological Activity
Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Characteristics
This compound belongs to the imidazo[1,5-a]pyridine family, characterized by a fused ring system that includes both pyridine and imidazole moieties. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 180.17 g/mol. The presence of the methyl group at the 3-position and the carboxylate group at the 6-position contribute to its unique biological profile.
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins such as Bcl-2. A structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance its cytotoxic effects against specific cancer types.
- Case Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. IC₅₀ values were reported at concentrations lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have shown that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial potential.
- Mechanism : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : Preliminary studies indicate moderate absorption characteristics with potential CNS permeability issues. Further research is needed to optimize its bioavailability.
- Toxicity Studies : Toxicological assessments reveal that while the compound shows promise as an anticancer agent, it also presents cytotoxicity at higher concentrations in non-target cells. This necessitates careful dose optimization in therapeutic applications.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate serves as a versatile building block in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows for the creation of a diverse range of derivatives that can exhibit different properties and activities.
Biology
- Antimicrobial Properties : Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial activity. This compound may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
- Anticancer Potential : Studies have shown that compounds within this class may inhibit cancer cell growth. The specific mechanisms through which this compound exerts its effects are still under investigation but could involve enzyme inhibition or receptor modulation.
Medicine
- Pharmaceutical Development : This compound is being explored as a precursor for developing novel pharmaceutical agents targeting various diseases. Its structural characteristics may lead to unique interactions with biological targets, enhancing therapeutic efficacy.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of imidazo[1,5-a]pyridine were tested against various cancer cell lines. Results indicated that certain substitutions led to enhanced cytotoxicity against breast cancer cells. This compound was included in preliminary tests showing promising results in inhibiting cell proliferation.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of imidazo[1,5-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. Further studies are required to elucidate the specific mechanisms and potential clinical applications.
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Heterocycle Variations: Imidazo vs. Triazolo: The main compound’s imidazo[1,5-a]pyridine core differs from triazolo analogs (e.g., [1,2,4]triazolo[1,5-a]pyridine) in nitrogen atom positioning, affecting electronic properties and binding affinity. Triazolo derivatives are associated with herbicidal, antimicrobial, and antitumor activities.
- Substituent Impact: Chlorine vs. Methyl: The 7-chloro analog (CAS 1427385-62-3) may exhibit higher electrophilicity, influencing reactivity in cross-coupling reactions or interactions with biological targets. Amino Group Addition: The 2-amino-triazolo derivative (CAS 1094107-41-1) introduces a nucleophilic site, enabling further functionalization or hydrogen bonding in drug-receptor interactions.
Q & A
Q. What are the established synthetic routes for Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from imidazo[1,5-a]pyridine precursors. A common approach includes:
- Cyclocondensation : Reacting substituted pyridine derivatives with methyl acetylenecarboxylate under reflux conditions in acetic acid .
- Post-functionalization : Introducing the methyl group at position 3 via alkylation or cross-coupling reactions.
Optimization : Yield and purity are improved by controlling temperature (e.g., 80–100°C), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., Pd catalysts for Suzuki couplings) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR are essential for verifying substitution patterns (e.g., methyl groups at position 3 and ester at position 6). Key signals include downfield shifts for the carbonyl (δ ~165–170 ppm) and imidazole protons (δ ~7.5–8.5 ppm) .
- IR : Peaks at ~1720 cm confirm the ester carbonyl group .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNO).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Reactivity Prediction : DFT calculations model charge distribution to identify reactive sites (e.g., electrophilic C-2 or nucleophilic N-1) .
- Biological Activity : Docking studies with enzymes (e.g., kinases or GPCRs) can predict binding affinities. For example, imidazo[1,5-a]pyridine derivatives show affinity for benzodiazepine receptors, suggesting potential CNS applications .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,5-a]pyridine derivatives?
Q. How can X-ray crystallography improve understanding of this compound’s solid-state properties?
- Refinement with SHELXL : High-resolution data (e.g., <1.0 Å) reveal bond angles and packing interactions. For example, hydrogen bonding between ester carbonyl and adjacent imidazole protons stabilizes the crystal lattice .
- Polymorphism screening : Vary solvents (e.g., ethanol vs. DMSO) to identify stable polymorphs with distinct dissolution profiles .
Q. What methodologies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Functionalization :
- Biological testing : Screen derivatives against targets (e.g., calcium channels or antioxidant pathways) to correlate substituents (e.g., trifluoromethyl groups) with activity .
Methodological Challenges and Solutions
Q. How can researchers address low yields in imidazo[1,5-a]pyridine cyclization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
